N-(tert-butyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine
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Description
“N-(tert-butyl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4-amine” is a chemical compound that has been studied for its potential applications in various fields . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Chemical Reactions Analysis
This compound has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . The compound displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 .Mechanism of Action
The mechanism of action of this compound is related to its inhibitory effect on Cytochrome bd oxidase (Cyt-bd). It has been reported that this compound inhibits Cyt-bd, and it has been used as a chemical probe for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .
Future Directions
The future directions for this compound could involve further studies on its potential applications, particularly in the context of developing a drug combination targeting energy metabolism in Mycobacterium tuberculosis . More research is needed to fully understand its properties and potential uses.
Properties
IUPAC Name |
N-tert-butyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-18(2,3)21-16-15-11(9-24-17(15)20-10-19-16)14-8-22-12-6-4-5-7-13(12)23-14/h4-7,9-10,14H,8H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRQUIJIJLEGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C2C(=CSC2=NC=N1)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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